1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole
Description
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole is a synthetic organic compound belonging to the class of imidazoles. This compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, which is further substituted with a 2,5-dichloro-4-ethoxyphenyl group and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-4-10(14)12(5-9(11)13)20(17,18)16-6-8(2)15-7-16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYARZUHYZEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols. This leads to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole can be compared with other similar compounds, such as:
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole: This compound has a similar structure but with a methyl group at the 2-position of the imidazole ring instead of the 4-position.
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole: This compound has an additional ethyl group at the 2-position of the imidazole ring.
The uniqueness of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the imidazole ring may enhance its stability and interaction with molecular targets compared to its analogs.
Biological Activity
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14Cl2N2O3S
- Molecular Weight : 349.2 g/mol
- IUPAC Name : 1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole
- CAS Number : 433704-93-9
The compound features a sulfonyl group attached to an imidazole ring, which is known to enhance reactivity and biological activity. The presence of chlorine and ethoxy substituents also contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial in enzyme inhibition studies and drug development applications.
Antimicrobial Activity
Research has indicated that 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Studies have explored the compound's role as an anticancer agent. For instance, it has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells highlights its therapeutic potential in oncology.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory effects, particularly on proteases and kinases. Inhibition studies reveal that it can effectively block the activity of certain enzymes, which is beneficial in the context of diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
- Cancer Cell Studies : In vitro assays showed that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .
- Enzyme Inhibition Research : A recent study highlighted its inhibitory effects on specific kinases involved in cancer signaling pathways. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
